1-Chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine, fluorine, and a sulfanylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-chloro-2-fluoro-3-methylbenzene with 4-fluorobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine or fluorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
1-Chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The sulfanylmethyl group may also play a role in modulating the compound’s activity by influencing its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene
- 1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene
- 1-Chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene
Uniqueness
1-Chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of chlorine, fluorine, and sulfanylmethyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-chloro-2-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-12-3-1-2-9(13(12)16)8-17-11-6-4-10(15)5-7-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQXGRKNAHTBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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